molecular formula C23H22N4O3 B10914684 N-(2,5-dimethoxyphenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(2,5-dimethoxyphenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10914684
M. Wt: 402.4 g/mol
InChI Key: STDKRNGMDRRKOK-UHFFFAOYSA-N
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Description

N~4~-(2,5-DIMETHOXYPHENYL)-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including methoxy, methyl, and phenyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,5-DIMETHOXYPHENYL)-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate . This intermediate is then reacted with 2-cyanothioacetamide to yield the corresponding pyridinethione, which undergoes further reactions to form the final pyrazolopyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~4~-(2,5-DIMETHOXYPHENYL)-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of methoxy groups can yield quinones, while reduction of nitro groups can produce amines.

Scientific Research Applications

N~4~-(2,5-DIMETHOXYPHENYL)-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its biological activity.

    Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N4-(2,5-DIMETHOXYPHENYL)-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes or pathways in the microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(2,5-DIMETHOXYPHENYL)-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and the pyrazolopyridine core structure. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H22N4O3/c1-14-12-18(23(28)25-19-13-17(29-3)10-11-20(19)30-4)21-15(2)26-27(22(21)24-14)16-8-6-5-7-9-16/h5-13H,1-4H3,(H,25,28)

InChI Key

STDKRNGMDRRKOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)NC4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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